

L-Alanine-13C3: A Technical Guide for Isotope-Based Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Alanine-13C3**, a stable isotope-labeled amino acid crucial for metabolic research. This document details its physicochemical properties, applications in metabolic flux analysis (MFA), and comprehensive experimental protocols for its use in tracing the central carbon metabolism.

Core Physicochemical Data

L-Alanine-13C3 is a non-essential amino acid where all three carbon atoms are replaced with the stable isotope ¹³C. This labeling allows researchers to trace the metabolic fate of alanine within cellular systems using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.



Compound	CAS Number	Molecular Weight (g/mol)	Notes
L-Alanine-13C3	100108-77-8[1][2][3]	92.07[1][2][3]	Uniformly labeled with ¹³ C on all three carbon atoms.
L-Alanine (Unlabeled)	56-41-7[1]	89.09	The naturally occurring, unlabeled form of the amino acid.
L-Alanine-13C3,15N	202407-38-3[4][5]	93.06[4]	Labeled with ¹³ C on all three carbons and ¹⁵ N on the amino group.

Metabolic Tracing with L-Alanine-13C3

L-Alanine-13C3 serves as a powerful tracer for elucidating the intricate network of metabolic pathways. Its central role in metabolism allows it to provide insights into several key metabolic hubs. Once introduced into a biological system, **L-Alanine-13C3** is primarily converted to ¹³C₃-pyruvate by the enzyme alanine transaminase (ALT). This labeled pyruvate then enters various metabolic pathways, and the distribution of the ¹³C label in downstream metabolites is analyzed to quantify metabolic fluxes.

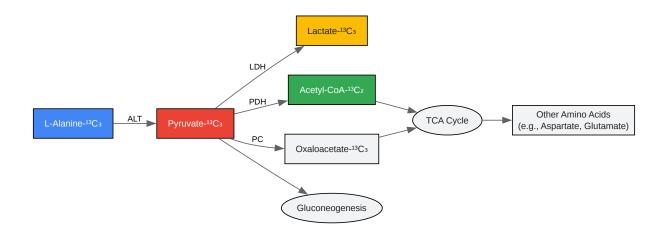
Key Metabolic Pathways Investigated:

- Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The conversion of L-Alanine-13C3 to M+3 pyruvate (pyruvate with three ¹³C atoms) allows for the direct measurement of flux through this reaction.
- Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle through two main routes:
 - Pyruvate Dehydrogenase (PDH): This enzyme converts M+3 pyruvate to M+2 acetyl-CoA,
 which then condenses with oxaloacetate to form M+2 citrate.
 - Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate.



- Gluconeogenesis and Lactate Production: The labeled pyruvate can be a precursor for glucose synthesis (gluconeogenesis) or be converted to M+3 lactate, offering insights into the Warburg effect in cancer cells.
- Amino Acid Metabolism: The carbon backbone of L-Alanine-13C3 can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.

Below is a diagram illustrating the entry of **L-Alanine-13C3** into central carbon metabolism.



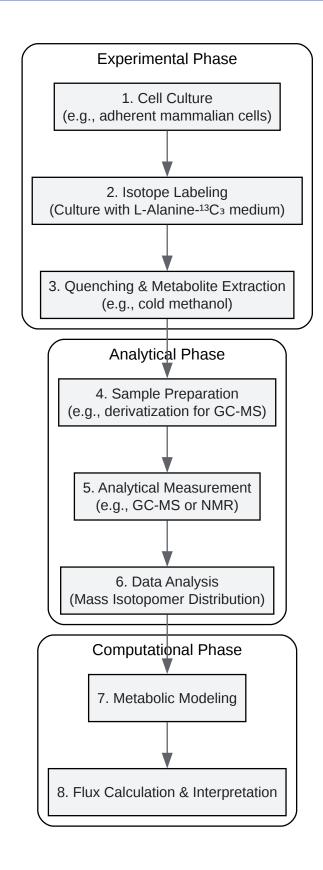
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Metabolic fate of ¹³C L-alanine in central carbon metabolism.

Experimental Protocols ¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

The following diagram outlines the general workflow for a ¹³C-MFA experiment using **L- Alanine-13C3**.





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General workflow for a ¹³C Metabolic Flux Analysis experiment.



Detailed Protocol: 13C-MFA in Adherent Mammalian Cells

This protocol provides a step-by-step guide for conducting a ¹³C-MFA experiment using **L-Alanine-13C3** with adherent mammalian cells.

- 1. Cell Seeding and Growth:
- Seed adherent mammalian cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of labeling.
- Culture cells in standard growth medium under optimal conditions (e.g., 37°C, 5% CO₂).
- 2. Preparation of Labeling Medium:
- Prepare a labeling medium by supplementing an alanine-free base medium with all necessary components (e.g., glucose, glutamine, dialyzed fetal bovine serum) and the desired final concentration of L-Alanine-13C3.
- 3. Isotope Labeling:
- Once cells reach ~80% confluency, aspirate the standard growth medium.
- Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any
 residual unlabeled alanine.
- Add 2 mL of the pre-warmed **L-Alanine-13C3** labeling medium to each well.
- Incubate the cells for a sufficient duration to achieve a metabolic steady state. This time can range from hours to days depending on the cell type and experimental goals.
- 4. Metabolite Quenching and Extraction:
- To halt metabolic activity and extract metabolites, place the 6-well plate on a bed of dry ice.
- Wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate
 the PBS completely.
- Add 1 mL of -80°C 80% methanol to each well.



- Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.
- Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
- Incubate the tubes at -80°C for at least 30 minutes.
- Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
- Dry the metabolite extract completely using a vacuum concentrator.
- Store the dried pellets at -80°C until analysis.
- 5. Sample Preparation for GC-MS Analysis:
- Resuspend the dried metabolite pellet in 30 μ L of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.
- Add 30 μL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the sample, vortex, and incubate at 70°C for 60 minutes for derivatization.
- After cooling to room temperature, centrifuge the sample to collect any droplets and transfer to a GC-MS vial.
- 6. Sample Preparation for NMR Analysis:
- Dissolve the purified ¹³C-labeled metabolite extract in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer at a specific pH). The concentration should be in the range of 0.5-5 mM.
- Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
- Transfer the solution to a high-quality NMR tube.



- 7. Data Acquisition and Analysis:
- GC-MS: Analyze the derivatized samples to determine the mass isotopomer distributions of key metabolites.
- NMR: Acquire ¹³C or 2D [¹H, ¹³C] HSQC spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling patterns to identify and quantify the labeled metabolites.
- The resulting data is then used in computational models to calculate metabolic fluxes.

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